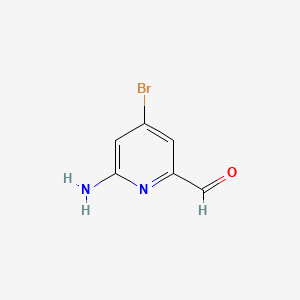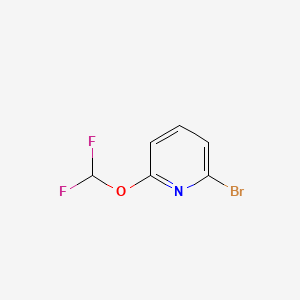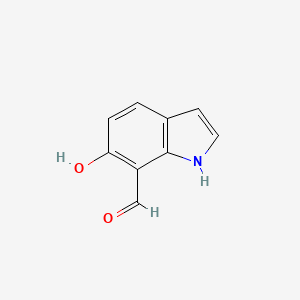
6-Hydroxy-1H-indole-7-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Hydroxy-1H-indole-7-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, specifically, features a hydroxyl group at the 6th position and an aldehyde group at the 7th position on the indole ring, making it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-1H-indole-7-carbaldehyde typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the direct hydroxylation of indole derivatives using oxidizing agents such as hydrogen peroxide or peracids .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis or catalytic hydroxylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Types of Reactions:
Substitution: The hydroxyl group can undergo substitution reactions, such as esterification with acyl chlorides or alkylation with alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Acyl chlorides, alkyl halides.
Major Products:
Oxidation: 6-Hydroxy-1H-indole-7-carboxylic acid.
Reduction: 6-Hydroxy-1H-indole-7-methanol.
Substitution: Various esters and ethers depending on the substituents used.
Applications De Recherche Scientifique
6-Hydroxy-1H-indole-7-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Hydroxy-1H-indole-7-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and covalent interactions with biological macromolecules, influencing their function . These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
6-Hydroxy-1H-indole-3-carbaldehyde: Similar structure but with the aldehyde group at the 3rd position.
7-Hydroxy-1H-indole-3-carbaldehyde: Hydroxyl group at the 7th position and aldehyde group at the 3rd position.
6-Methoxy-1H-indole-7-carbaldehyde: Methoxy group instead of hydroxyl at the 6th position.
Uniqueness: 6-Hydroxy-1H-indole-7-carbaldehyde is unique due to the specific positioning of the hydroxyl and aldehyde groups, which confer distinct reactivity and biological activity compared to its analogs . This unique structure allows for selective interactions in synthetic and biological applications, making it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
6-hydroxy-1H-indole-7-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-5-7-8(12)2-1-6-3-4-10-9(6)7/h1-5,10,12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQNNFQPBCYZNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=CN2)C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
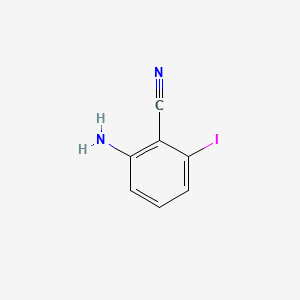


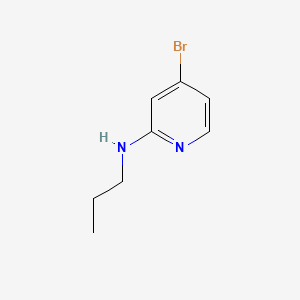
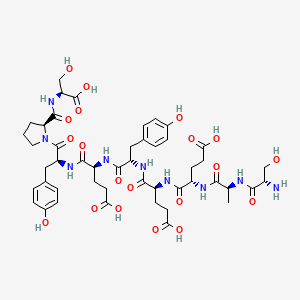

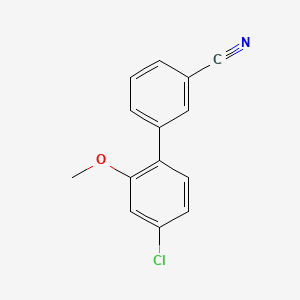
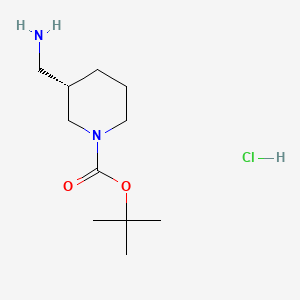
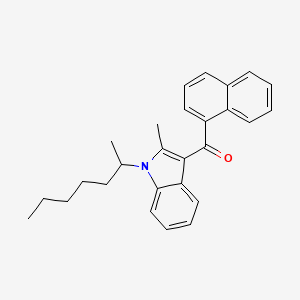
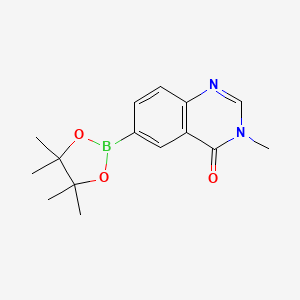
![2-(chloromethyl)-6-(trifluoromethyl)benzo[d]thiazole](/img/structure/B597873.png)
